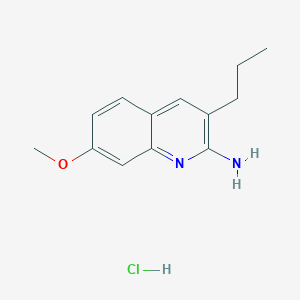![molecular formula C14H15ClN2 B13717882 3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride is a chemical compound with the molecular formula C13H15ClN2 It is a hydrochloride salt form of a pyridine derivative, which contains both a pyridine ring and an azetidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to the Phenyl Ring: The azetidine ring is then attached to a phenyl ring through a substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the azetidine-phenyl intermediate.
Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides or phenyl ketones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated derivatives or other substituted products.
科学研究应用
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride
- 4-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride
- 3-[4-(3-Azetidinyl)phenyl]pyridazine Hydrochloride
- 3-[4-(3-Azetidinyl)phenyl]pyrimidine Hydrochloride
Uniqueness
3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride is unique due to its specific structural arrangement, which combines the azetidine and pyridine rings in a particular configuration. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C14H15ClN2 |
|---|---|
分子量 |
246.73 g/mol |
IUPAC 名称 |
3-[4-(azetidin-3-yl)phenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-13(8-15-7-1)11-3-5-12(6-4-11)14-9-16-10-14;/h1-8,14,16H,9-10H2;1H |
InChI 键 |
SZKYXZTUZZSNBG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)C2=CC=C(C=C2)C3=CN=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


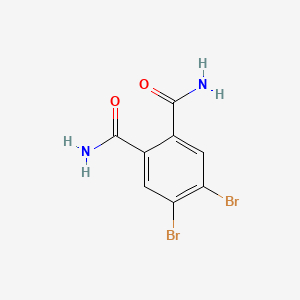
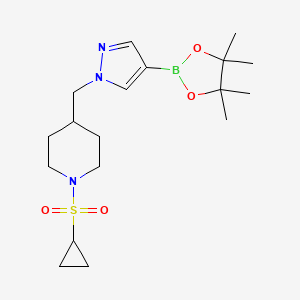

![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)

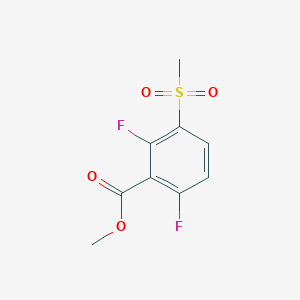
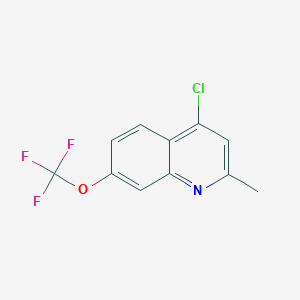
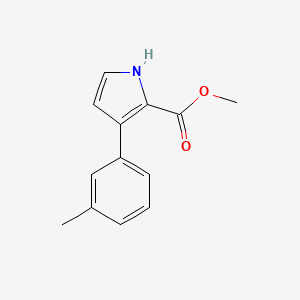
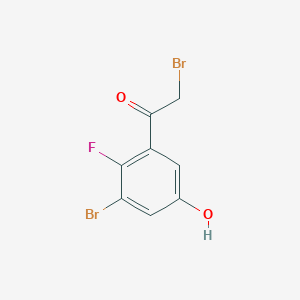
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
